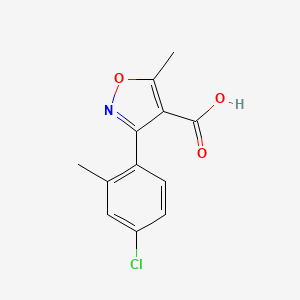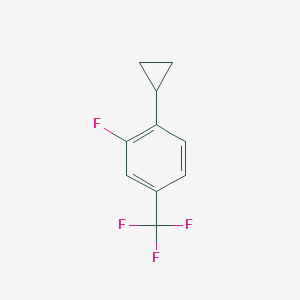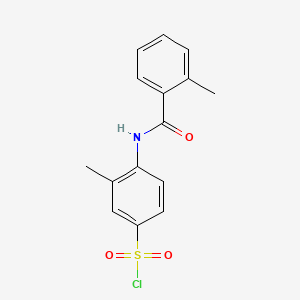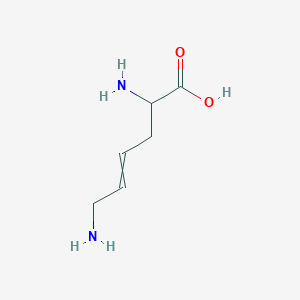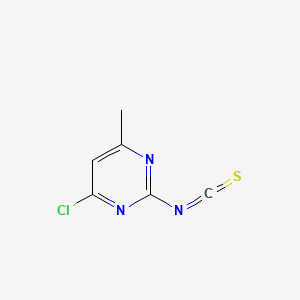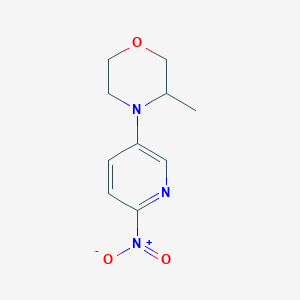
3-Methyl-4-(6-nitro-3-pyridinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is a chemical compound characterized by a morpholine ring substituted with a methyl group at the 3rd position and a 6-nitro-3-pyridyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Methyl Group: The methyl group can be introduced at the 3rd position of the morpholine ring via alkylation using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the 6-nitro-3-pyridyl Group: The 6-nitro-3-pyridyl group can be attached to the 4th position of the morpholine ring through a nucleophilic substitution reaction using 6-nitro-3-chloropyridine.
Industrial Production Methods: Industrial production of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The nitro group in (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Reduction of the Nitro Group: The major product is the corresponding amine derivative.
Substitution Reactions: Various substituted pyridyl derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
(3S)-3-methyl-4-(3-pyridyl)morpholine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
(3S)-3-methyl-4-(6-amino-3-pyridyl)morpholine:
Uniqueness: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is unique due to the presence of both the nitro group and the pyridyl group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with molecular targets and the possibility of fine-tuning its properties for various research and industrial purposes.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-methyl-4-(6-nitropyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H13N3O3/c1-8-7-16-5-4-12(8)9-2-3-10(11-6-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
OPFQNEYMBKNBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



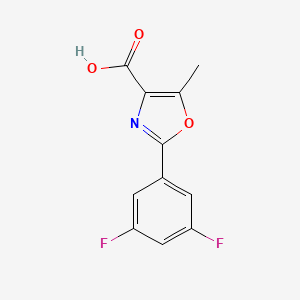
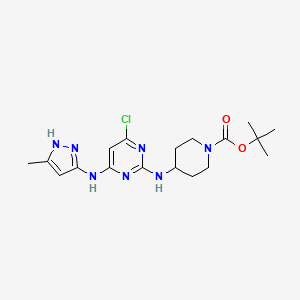
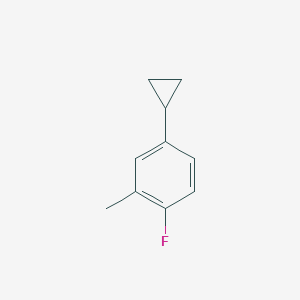
![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
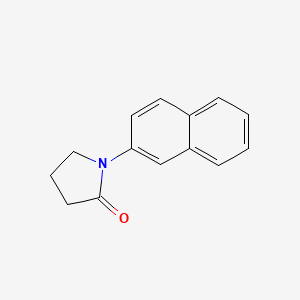
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

